2-{[5-(1-ADAMANTYLMETHYL)-4-CYCLOPROPYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N~1~-[4-(DIFLUOROMETHOXY)PHENYL]ACETAMIDE
Overview
Description
2-{[5-(1-ADAMANTYLMETHYL)-4-CYCLOPROPYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N~1~-[4-(DIFLUOROMETHOXY)PHENYL]ACETAMIDE is a complex organic compound that features a triazole ring, an adamantyl group, and a difluoromethoxy phenyl group
Preparation Methods
The synthesis of 2-{[5-(1-ADAMANTYLMETHYL)-4-CYCLOPROPYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N~1~-[4-(DIFLUOROMETHOXY)PHENYL]ACETAMIDE typically involves multiple steps, starting from readily available precursors. The synthetic route may include the formation of the triazole ring through cyclization reactions, followed by the introduction of the adamantyl and cyclopropyl groups. The final step often involves the attachment of the difluoromethoxy phenyl group through a substitution reaction. Industrial production methods would likely optimize these steps for scalability and cost-effectiveness.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the triazole ring or the phenyl group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-{[5-(1-ADAMANTYLMETHYL)-4-CYCLOPROPYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N~1~-[4-(DIFLUOROMETHOXY)PHENYL]ACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: It could be explored as a potential drug candidate due to its unique structural features.
Industry: The compound may find applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or interference with cellular signaling processes.
Comparison with Similar Compounds
Similar compounds to 2-{[5-(1-ADAMANTYLMETHYL)-4-CYCLOPROPYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N~1~-[4-(DIFLUOROMETHOXY)PHENYL]ACETAMIDE include other triazole derivatives and adamantyl-containing compounds. What sets this compound apart is the combination of the triazole ring with the adamantyl and difluoromethoxy phenyl groups, which may confer unique properties such as enhanced stability or specific biological activity.
Properties
IUPAC Name |
2-[[5-(1-adamantylmethyl)-4-cyclopropyl-1,2,4-triazol-3-yl]sulfanyl]-N-[4-(difluoromethoxy)phenyl]acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30F2N4O2S/c26-23(27)33-20-5-1-18(2-6-20)28-22(32)14-34-24-30-29-21(31(24)19-3-4-19)13-25-10-15-7-16(11-25)9-17(8-15)12-25/h1-2,5-6,15-17,19,23H,3-4,7-14H2,(H,28,32) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTFPVWVBTRFGRZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=NN=C2SCC(=O)NC3=CC=C(C=C3)OC(F)F)CC45CC6CC(C4)CC(C6)C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30F2N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.